(Z)-methyl 2-(5,7-dimethyl-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[5,7-dimethyl-2-(1-methylsulfonylpiperidine-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S2/c1-12-8-13(2)17-15(9-12)22(11-16(23)27-3)19(28-17)20-18(24)14-6-5-7-21(10-14)29(4,25)26/h8-9,14H,5-7,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDACDBZCLJZGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3CCCN(C3)S(=O)(=O)C)S2)CC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(5,7-dimethyl-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential biological activity. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive overview of its biological implications.
Chemical Structure
The compound features a benzo[d]thiazole core, which is known for its diverse biological activities. The presence of a methylsulfonyl group and a piperidine derivative enhances its potential as a pharmacological agent.
Biological Activity Overview
Recent studies have indicated that compounds with similar structures exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
Research has shown that thiazole derivatives can exhibit potent antimicrobial properties. For instance, a study on thiazolopyridine derivatives revealed significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.21 μM . This suggests that the thiazole moiety in our compound may also confer similar antimicrobial activity.
Anti-inflammatory Activity
The anti-inflammatory potential of thiazole derivatives has been well-documented. Compounds that inhibit cyclooxygenase (COX) enzymes are particularly notable. For example, certain pyrazole-linked thiazoline derivatives have shown selective COX-II inhibition with IC50 values significantly lower than standard drugs such as Rofecoxib . This indicates that this compound could possess similar anti-inflammatory properties.
Anticancer Potential
The compound's structural features suggest possible interactions with cancer-related pathways. In vitro studies on other thiazole-containing compounds have shown promising results against various cancer cell lines. For instance, compounds designed around the thiazole scaffold demonstrated significant cytotoxicity in cancer models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound.
| Structural Feature | Impact on Activity |
|---|---|
| Methylsulfonyl Group | Enhances solubility and bioavailability |
| Piperidine Ring | Potential for receptor binding interactions |
| Benzo[d]thiazole Core | Associated with diverse biological activities |
Case Studies
- Antimicrobial Screening : A series of thiazole derivatives were synthesized and tested against common bacterial strains. The most active compound exhibited an MIC of 0.21 μM against E. coli, suggesting that modifications to the thiazole core could enhance activity .
- COX Inhibition : In vivo studies demonstrated that certain pyrazole-thiazole hybrids showed significant COX-II inhibitory activity, with IC50 values as low as 0.52 μM . This highlights the potential for developing anti-inflammatory agents based on the thiazole structure.
- Cytotoxicity Assays : Thiazole derivatives were screened for cytotoxic effects using MTT assays on various cancer cell lines. Results indicated promising cytotoxicity profiles, warranting further investigation into their mechanisms of action .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (Z)-methyl 2-(5,7-dimethyl-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate exhibit significant anticancer properties. For instance, research on related benzo[d]thiazole derivatives has shown their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound may serve as an inhibitor of specific enzymes involved in metabolic pathways. Studies have demonstrated that thiazole derivatives can modulate the activity of methyl modifying enzymes, which play critical roles in epigenetic regulation and cellular metabolism . This suggests that this compound could be explored for its potential to influence these pathways.
Neuroprotective Effects
Given the structural characteristics of the compound, there is potential for neuroprotective applications. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating that this compound could be beneficial in neurodegenerative diseases .
Case Study 1: Anticancer Properties
A study evaluating the anticancer effects of thiazole derivatives found that certain modifications enhanced their potency against non-small-cell lung cancer cells. The incorporation of piperidine rings was noted to improve selectivity towards cancerous cells while minimizing toxicity to normal cells .
Case Study 2: Enzyme Modulation
Research focused on methyl modifying enzymes revealed that compounds with a thiazole backbone could effectively inhibit these enzymes, leading to altered methylation patterns in cancer cells. This modification resulted in reduced tumor growth in preclinical models .
Comparison with Similar Compounds
Table 1: Key Structural Features of (Z)-methyl 2-(5,7-dimethyl-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate and Analogs
Key Observations:
Core Heterocycle: The target compound’s benzo[d]thiazol core provides extended aromaticity compared to the simpler thiazol-5-ylmethyl carbamates in analogs l, m, w, and x . This may enhance π-π stacking interactions with biological targets, such as kinases or DNA.
Substituent Diversity :
- The methylsulfonyl-piperidine moiety in the target compound introduces both electron-withdrawing (sulfonyl) and bulky (piperidine) characteristics, which could improve metabolic stability and blood-brain barrier penetration.
- Analogs such as m and x feature hydroperoxypropan-2-yl groups, which are reactive and may participate in redox-mediated mechanisms, contrasting with the target compound’s more stable methyl acetate group .
Stereochemical Complexity: The Z-configuration of the imino group in the target compound likely restricts rotational freedom, optimizing spatial alignment for target engagement. In contrast, analogs like w and x exhibit stereochemical variability (e.g., 2S,3S vs. 2S,3R configurations), which may alter binding kinetics .
Pharmacological and Physicochemical Properties
- Solubility : The methyl acetate group in the target compound may improve aqueous solubility compared to the carbamate-linked analogs (l, m, w, x), which are prone to hydrolysis .
- Bioactivity : Thiazole derivatives with hydroperoxy groups (e.g., analog m) have been associated with pro-apoptotic effects in cytotoxicity assays, whereas methylsulfonyl-containing compounds often exhibit kinase inhibitory activity due to sulfonyl group interactions with ATP-binding pockets.
Q & A
Q. What are the recommended synthetic routes for synthesizing this compound, and how can reaction yields be optimized?
- Methodological Answer: The synthesis typically involves multi-step pathways, including:
- Core formation: Condensation of substituted benzo[d]thiazole intermediates with piperidine-3-carbonyl derivatives under controlled pH and temperature (e.g., Hantzsch-like thiazole ring formation, as seen in structurally analogous compounds) .
- Imination: Reaction with 1-(methylsulfonyl)piperidine-3-carbonyl chloride to introduce the imino group, requiring anhydrous conditions to avoid hydrolysis .
- Esterification: Final coupling with methyl acetate derivatives via nucleophilic acyl substitution .
Optimization strategies: - Use continuous flow reactors to enhance reaction control and reduce side products .
- Apply green chemistry principles (e.g., solvent-free conditions or biodegradable catalysts) to improve sustainability .
- Purify intermediates via column chromatography or preparative HPLC to ensure high purity (>95%) before proceeding to subsequent steps .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm regiochemistry and stereochemistry, particularly the (Z)-configuration of the imino group (δ 8.2–8.5 ppm for imino protons) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., expected [M+H]+ ion for C₂₁H₂₄N₃O₅S₂: ~486.12) .
- HPLC-PDA: Assesses purity (>98%) and monitors degradation under stress conditions (e.g., acidic/basic hydrolysis) .
- Infrared (IR) Spectroscopy: Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S=O stretch at ~1150 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological potential?
- Methodological Answer:
- Structural modifications: Systematically alter substituents (e.g., replace methylsulfonyl with acetyl or tert-butyl groups) to assess impact on target binding .
- In vitro assays: Test derivatives against disease-relevant targets (e.g., kinases, proteases) using fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinities (IC50/Kd values) .
- Computational docking: Use Schrödinger Suite or AutoDock Vina to predict binding modes with target proteins, prioritizing derivatives with favorable ΔG values (< -8 kcal/mol) .
- Metabolic stability: Evaluate microsomal half-life (t1/2) in liver S9 fractions to identify metabolically robust analogs .
Q. What strategies can resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer:
- Standardized assays: Reproduce experiments under identical conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Orthogonal validation: Confirm activity using disparate methods (e.g., cell viability assays vs. enzymatic inhibition) to rule out false positives .
- Data normalization: Express activity relative to positive controls (e.g., doxorubicin for cytotoxicity) to account for batch-to-batch differences .
- Statistical modeling: Apply Design of Experiments (DoE) to identify confounding variables (e.g., solvent choice, incubation time) .
Q. How can computational methods guide the design of derivatives with enhanced photophysical or electronic properties?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and charge transfer efficiency .
- Molecular Dynamics (MD): Simulate solvation effects in aqueous vs. lipid environments to optimize bioavailability .
- QSAR modeling: Train models on datasets of analogous thiazole derivatives to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Q. What experimental approaches address challenges in stereochemical control during synthesis?
- Methodological Answer:
- Chiral chromatography: Use Chiralpak IA-3 columns to separate enantiomers and confirm (Z)-configuration .
- X-ray crystallography: Resolve absolute stereochemistry of crystalline intermediates .
- Dynamic kinetic resolution: Employ chiral catalysts (e.g., BINAP-ruthenium complexes) to favor desired stereoisomers during imino bond formation .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?
- Methodological Answer:
- Solvent screening: Test solubility in DMSO, ethanol, and water using nephelometry to quantify precipitation thresholds .
- Molecular modeling: Calculate Hansen solubility parameters to rationalize discrepancies (e.g., hydrogen-bonding capacity of methylsulfonyl vs. ester groups) .
- Experimental validation: Cross-reference with structurally similar compounds (e.g., ethyl analogs in ) to identify trends in lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
